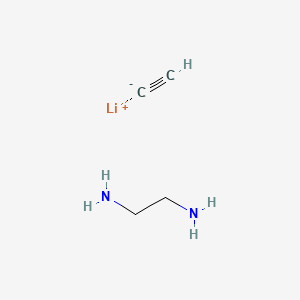

Lithium acetylide ethylenediamine complex

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Lithium acetylide ethylenediamine complex (CAS 6867-30-7) is a stabilized, free-flowing solid reagent utilized as a highly reactive source of the acetylide anion for carbon-carbon bond formation. By complexing lithium acetylide with ethylenediamine, the material achieves room-temperature stability under an inert atmosphere, bypassing the severe handling limitations of uncomplexed alkali metal acetylides . For procurement and process chemistry, this compound offers precise stoichiometric control (typically ≥90% assay) and seamless integration into mainstream ethynylation workflows without the need for specialized gas-handling or cryogenic infrastructure [1].

Substituting this complex with generic alternatives introduces severe process bottlenecks. In situ generation of uncomplexed lithium acetylide requires handling highly flammable acetylene gas and pyrophoric bases (e.g., n-butyllithium) at cryogenic temperatures (-78 °C), drastically increasing scale-up costs and safety risks [1]. Sodium acetylide, a common commercial alternative, is typically supplied as a hazardous 18 wt% suspension in xylene or mineral oil, which complicates exact stoichiometric dosing and requires tedious solvent-washing steps during workup . Furthermore, alternative ethynylating agents like ethynylmagnesium bromide (Grignard reagents) frequently deliver lower yields when reacting with sterically hindered ketones, making them inferior for complex intermediate synthesis [2].

Yield Superiority in Sterically Hindered Ethynylation

When applied to the ethynylation of sterically hindered substrates like 3,3-dimethylcyclohexan-1-one, the lithium acetylide ethylenediamine complex significantly outperforms traditional substitutes. Process data demonstrates that the complex achieves a 96% yield. In contrast, the equivalent Grignard reagent (ethynylmagnesium bromide) yields approximately 90%, and ethyne in a basic medium yields only about 50% [1].

| Evidence Dimension | Product yield in hindered ketone ethynylation |

| Target Compound Data | 96% yield |

| Comparator Or Baseline | Ethynylmagnesium bromide (~90% yield) and ethyne/base (~50% yield) |

| Quantified Difference | 6% to 46% absolute yield increase |

| Conditions | Reaction with 3,3-dimethylcyclohexan-1-one |

Maximizing yield in the ethynylation of complex intermediates directly reduces raw material waste and downstream purification costs.

Thermal Stability and Elimination of Cryogenic Infrastructure

Uncomplexed lithium acetylide must be generated in situ using acetylene gas and n-butyllithium at -78 °C to prevent decomposition. By contrast, the ethylenediamine complex is a stable solid that can be stored at 2-8 °C and safely handled or added to reactors at room temperature, with decomposition only occurring at 76 °C . This thermal stability allows for direct application in catalytic enantioselective additions at much milder conditions, yielding up to 99% product without the need for gaseous acetylene [1].

| Evidence Dimension | Operational handling temperature |

| Target Compound Data | Stable solid up to 76 °C (dec.); handled at room temperature |

| Comparator Or Baseline | In situ uncomplexed lithium acetylide (requires -78 °C generation) |

| Quantified Difference | Eliminates the need for -78 °C cryogenic cooling |

| Conditions | Standard laboratory or plant reactor handling under inert atmosphere |

Removing the requirement for cryogenic cooling and hazardous gas handling dramatically lowers process engineering costs and improves safety.

Formulation Purity and Stoichiometric Precision

Commercial sodium acetylide is predominantly available as an 18 wt% suspension in xylene and mineral oil to mitigate its explosive instability . This suspension format makes precise molar dosing difficult and introduces hydrocarbon contaminants into the reaction. Lithium acetylide ethylenediamine complex is procured as a dry, free-flowing powder with a defined assay (typically ≥90%), allowing for exact gravimetric addition and cleaner reaction profiles without the need to strip mineral oil during purification.

| Evidence Dimension | Commercial formulation and dosing precision |

| Target Compound Data | ≥90% assay free-flowing solid powder |

| Comparator Or Baseline | Sodium acetylide (18 wt% suspension in xylene/mineral oil) |

| Quantified Difference | Eliminates 82 wt% of non-reactive hydrocarbon carrier solvents |

| Conditions | Commercial reagent procurement and reactor charging |

Solid powder formulations enable precise stoichiometric control and eliminate the need for tedious solvent-washing steps, streamlining scale-up.

Scalable Ethynylation of Pharmaceutical Intermediates

For the synthesis of active pharmaceutical ingredients (APIs) requiring the addition of an ethynyl group to a sterically hindered ketone, this complex is the optimal choice. It provides superior yields compared to Grignard reagents and eliminates the high costs associated with cryogenic, gas-based in situ acetylide generation[1].

Enantioselective Alkynylation Workflows

In advanced asymmetric synthesis, the precise stoichiometry required for chiral catalyst systems is easily met by this solid complex. It allows chemists to achieve high yields (e.g., 99%) and enantiomeric excesses without the process variations introduced by bubbling acetylene gas or handling unstable zinc acetylide intermediates [2].

Regioselective Epoxide Ring-Opening

The complex is highly effective for the nucleophilic ring-opening of epoxides to form homopropargylic alcohols. Its stable, pre-formed nature allows for controlled addition in solvents like DMSO, ensuring high conversion rates while avoiding the over-alkylation or decomposition issues common with less stable acetylide sources[3].

GHS Hazard Statements

H260 (38.57%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H261 (61.43%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302 (38.57%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

6867-30-7